4,8-Dichloro-6-nitroquinazoline
Overview
Description
4,8-Dichloro-6-nitroquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-6-nitroquinazoline typically involves a multi-step process. One common method starts with the condensation of 2-amino-4-chlorobenzoic acid with formamide to form the quinazoline core. This is followed by nitration and chlorination steps to introduce the nitro and chlorine substituents, respectively .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4,8-Dichloro-6-nitroquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Formation of substituted quinazolines with various functional groups.
Reduction Reactions: Formation of 4,8-dichloro-6-aminoquinazoline.
Oxidation Reactions: Formation of quinazoline derivatives with oxidized functional groups.
Scientific Research Applications
4,8-Dichloro-6-nitroquinazoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents, particularly tyrosine kinase inhibitors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,8-Dichloro-6-nitroquinazoline involves its interaction with specific molecular targets. In medicinal chemistry, it is often explored for its ability to inhibit tyrosine kinases, enzymes that play a crucial role in cell signaling and cancer progression. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways that lead to cell proliferation .
Comparison with Similar Compounds
4,7-Dichloro-6-nitroquinazoline: Similar structure but with chlorine atoms at different positions.
4,6-Dichloro-8-nitroquinazoline: Another isomer with different substitution patterns.
4,8-Dichloroquinazoline: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness: 4,8-Dichloro-6-nitroquinazoline is unique due to its specific substitution pattern, which influences its chemical reactivity and potential biological activities. The presence of both chlorine and nitro groups makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
4,8-dichloro-6-nitroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-6-2-4(13(14)15)1-5-7(6)11-3-12-8(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXYDVKZIBRRHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565709-14-9 | |
Record name | 4,8-dichloro-6-nitroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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